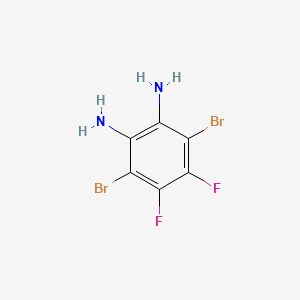

3,6-Dibromo-4,5-difluorobenzene-1,2-diamine

Description

Significance of Fluoroaromatic Diamines in Contemporary Chemistry

Fluoroaromatic diamines are a class of compounds that have garnered considerable attention for their ability to impart desirable properties to a variety of materials. The incorporation of fluorine atoms into aromatic systems can significantly alter the electronic properties, thermal stability, and solubility of the resulting molecules. These attributes are highly sought after in the development of high-performance polymers, such as polyimides and polyamides, which are utilized in aerospace, electronics, and other demanding industrial applications. The presence of diamine functionalities provides reactive sites for polymerization and other chemical modifications, making these compounds valuable monomers and intermediates in organic synthesis.

Overview of the Research Landscape for 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine

The research landscape for this compound is primarily centered on its role as a sophisticated building block in organic synthesis. While extensive studies on this specific molecule are not widely available in peer-reviewed literature, its commercial availability from various chemical suppliers suggests its utility in both academic and industrial research and development. The compound is often categorized as an intermediate for organic electronics and a linker for metal-organic frameworks (MOFs). Its structural similarity to other poly-substituted benzene (B151609) derivatives that have been extensively studied implies a significant potential for applications in materials science and medicinal chemistry. A known synthetic route to this compound involves the reduction of a dinitro precursor, 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene (B1141655), using iron powder in acetic acid.

Structural Features and their Implications for Reactivity and Applications of this compound

The molecular architecture of this compound is key to its chemical behavior and potential uses. The vicinal diamine groups are nucleophilic and serve as primary reaction centers for the formation of heterocyclic systems, most notably quinoxalines, through condensation with 1,2-dicarbonyl compounds. sapub.org Quinoxaline derivatives are of significant interest due to their wide range of reported biological activities. sapub.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1345627-73-7 |

| Molecular Formula | C₆H₄Br₂F₂N₂ |

| Molecular Weight | 301.91 g/mol |

| Appearance | Typically a solid |

| Solubility | Expected to be soluble in polar organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-4,5-difluorobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2F2N2/c7-1-3(9)4(10)2(8)6(12)5(1)11/h11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQSLVCQGXUJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)Br)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345627-73-7 | |

| Record name | 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3,6 Dibromo 4,5 Difluorobenzene 1,2 Diamine

Established Synthetic Routes to 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine

The most prevalent and well-documented method for the synthesis of this compound is the reduction of a halogenated dinitrobenzene precursor. This approach is favored due to the accessibility of the starting materials and the efficiency of the reduction step.

Reduction of Halogenated Dinitrobenzene Precursors (e.g., 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene)

The reduction of 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene (B1141655) to the corresponding diamine is a critical step in the synthesis of the target compound. This transformation can be achieved through various reducing agents, with iron-mediated reductions being a common and effective method.

The reduction of 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene using iron powder in the presence of an acid, such as acetic acid, is a widely employed method. chemicalbook.com This reaction is typically carried out under an inert atmosphere to prevent oxidation of the resulting diamine.

A typical experimental procedure involves stirring a mixture of 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene and iron powder in acetic acid at a moderately elevated temperature. chemicalbook.com The reaction progress is monitored, and upon completion, the product is isolated by pouring the reaction mixture into a basic solution to neutralize the acid and precipitate the iron salts. The desired diamine is then extracted with an organic solvent, such as ethyl acetate. The organic layer is washed, dried, and the solvent is removed to yield the crude product, which can be further purified if necessary. A reported yield for this reaction is 89%. chemicalbook.com

Reaction Scheme:

Experimental Conditions for Iron-mediated Reduction chemicalbook.com

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene (9.2 mmol) | Iron powder (130 mmol) | Acetic acid | 45°C | 6 h | 89% |

While iron-mediated reduction is common, other methods for the reduction of aromatic nitro compounds can also be applied. These include catalytic hydrogenation and the use of other stoichiometric reducing agents like tin(II) chloride.

Catalytic Hydrogenation: Catalytic hydrogenation is a powerful technique for the reduction of nitro groups. Catalysts such as palladium on carbon (Pd/C) or nickel are often used. google.commdpi.com This method can be highly efficient and produce clean products. However, in the case of halogenated nitroaromatics, care must be taken to avoid dehalogenation, which can be a significant side reaction. acs.org The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is crucial to achieve selective reduction of the nitro groups without removing the bromine and fluorine atoms. acs.org

Tin(II) Chloride Reduction: Tin(II) chloride (SnCl2) is a classical reagent for the reduction of aromatic nitro compounds. researchgate.net The reaction is typically carried out in an acidic medium, such as hydrochloric acid, or in organic solvents like ethanol. This method is often effective for substrates with other functional groups that might be sensitive to catalytic hydrogenation. researchgate.net

Multi-step Preparations involving Fluorination and Bromination Strategies

Precursor Synthesis and Halogenation Chemistry Relevant to this compound

Synthesis of 1,4-Dibromo-2,3-difluorobenzene (B138201)

The starting material for the nitration step is 1,4-Dibromo-2,3-difluorobenzene. A reported synthesis of this compound involves the reaction of 2,3-difluoro-1,4-bis(trimethylsilyl)benzene with bromine. The reaction is carried out by adding bromine to the silylated benzene (B151609) derivative and heating the mixture. The product is then isolated and purified, with a reported yield of 70%.

Selective Nitration of Halogenated Fluorobenzenes

The synthesis of this compound typically commences with the nitration of a suitable precursor, namely 1,4-dibromo-2,3-difluorobenzene. The introduction of two nitro groups onto this ring is a critical step, yielding 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene, the direct precursor to the target diamine. This transformation is an example of electrophilic aromatic substitution, a cornerstone of organic synthesis.

The regioselectivity of the nitration is governed by the directing effects of the existing substituents on the benzene ring. Both the fluorine and bromine atoms are ortho-, para-directing groups. However, they are also deactivating, meaning they make the aromatic ring less susceptible to electrophilic attack compared to benzene. In the case of 1,4-dibromo-2,3-difluorobenzene, the positions available for substitution are carbons 5 and 6. The combined directing effects of the two fluorine and two bromine atoms guide the incoming nitro groups to these positions.

The reaction is typically carried out using a potent nitrating agent, which is necessary to overcome the deactivating effect of the four halogen substituents. A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard reagent for such challenging nitrations. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction requires carefully controlled and often harsh conditions, such as elevated temperatures, to proceed at a reasonable rate. The successful dinitration of the precursor is a crucial step that sets the stage for the final reduction to the diamine.

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

The conversion of 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene to this compound is a reduction reaction. The optimization of this step is critical for achieving a high yield and purity of the final product. A variety of reducing agents and conditions can be employed for the reduction of aromatic nitro groups, and the choice of method can significantly impact the outcome of the synthesis.

One documented method for this specific conversion utilizes iron powder in acetic acid. This is a classic and robust method for the reduction of nitroarenes, known as the Béchamp reduction. In a typical procedure, the dinitro compound is treated with an excess of iron powder in glacial acetic acid at a moderately elevated temperature, for instance, 45°C for 6 hours. This method has been reported to produce this compound in a high yield of 89%.

While the use of iron in acetic acid is effective, other reduction methods could be considered for optimization. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas, is a common and often cleaner alternative. wikipedia.org However, a potential side reaction with catalytic hydrogenation is hydrodehalogenation, where the bromine atoms could be reductively removed. The reaction conditions, such as catalyst loading, hydrogen pressure, and solvent, would need to be carefully screened to favor the reduction of the nitro groups while preserving the carbon-bromine bonds.

Other metal-acid systems, such as tin (Sn) or zinc (Zn) in hydrochloric acid (HCl), are also powerful reducing agents for aromatic nitro compounds. wikipedia.org The choice among these methods would depend on factors such as cost, scalability, functional group tolerance, and ease of product purification. For instance, while effective, reductions with tin can sometimes lead to the formation of stable complexes with the product diamine, complicating the workup procedure. A comparative analysis of these different reduction strategies would be necessary to determine the truly optimal conditions for the synthesis of this compound in terms of yield, purity, cost-effectiveness, and environmental impact.

Novel Synthetic Approaches and Future Methodological Developments for this compound

While the established synthetic route to this compound relies on conventional nitration and reduction methodologies, the field of organic synthesis is continually evolving, offering new avenues for the construction of such complex molecules. Future developments in the synthesis of this and similar polyhalogenated aromatic diamines are likely to focus on improving efficiency, safety, and sustainability.

One area of potential advancement lies in the application of modern catalytic methods. For instance, the direct amination of C-H bonds is a rapidly developing field that could, in principle, offer a more atom-economical route to aromatic amines, bypassing the need for nitration and subsequent reduction. While the selective diamination of two specific C-H bonds on a polyhalogenated benzene ring would be a significant challenge, the continued development of highly selective catalysts could one day make such a transformation feasible.

Another promising area is the use of flow chemistry. durham.ac.uksyrris.comresearchgate.netnih.govacs.org The nitration of aromatic compounds, particularly on a large scale, can be hazardous due to the use of strong acids and the exothermic nature of the reaction. Flow reactors offer superior heat and mass transfer, allowing for safer and more controlled reaction conditions. A continuous flow process for the nitration of 1,4-dibromo-2,3-difluorobenzene and the subsequent reduction of the dinitro intermediate could lead to a more efficient, safer, and more easily scalable synthesis of the target diamine.

Furthermore, the development of greener reduction methods is an ongoing goal in synthetic chemistry. This includes the use of more environmentally benign reducing agents and catalysts, as well as reaction media such as water. Research into novel catalytic systems for transfer hydrogenation, which uses safer hydrogen donors than hydrogen gas, could also be applied to the synthesis of this compound, potentially leading to a more sustainable manufacturing process. While no specific novel synthetic routes for this particular compound have been reported, these broader trends in synthetic methodology represent the likely direction of future research and development.

Structural Elucidation and Spectroscopic Characterization of 3,6 Dibromo 4,5 Difluorobenzene 1,2 Diamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei.

The ¹H NMR spectrum of this compound provides information about the protons in the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum is characterized by a single peak at approximately 5.16 ppm. This singlet, which integrates to four protons, is attributed to the protons of the two amine (-NH₂) groups. The singlet nature of this peak suggests that there is no significant coupling to neighboring nuclei, or that rapid proton exchange is occurring.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 5.16 | Singlet | 4H | -NH₂ |

Solvent: DMSO-d₆

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound in DMSO-d₆, a series of signals is observed in the aromatic region. Due to the substitution pattern, distinct chemical shifts are expected for the carbon atoms of the benzene (B151609) ring. The observed chemical shifts are approximately at 141.07, 140.83, 137.97, 130.06, 130.04, 94.65, 94.50, and 94.36 ppm. The carbons bonded to the electronegative fluorine, bromine, and nitrogen atoms will experience different shielding and deshielding effects, leading to this complex pattern.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm |

|---|

| 141.07 |

| 140.83 |

| 137.97 |

| 130.06 |

| 130.04 |

| 94.65 |

| 94.50 |

| 94.36 |

Solvent: DMSO-d₆

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY: A ¹H-¹H COSY experiment would show correlations between coupled protons. In this specific molecule, it would primarily be used to confirm the absence of coupling for the amine protons.

HSQC: An HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would definitively link the proton signal of the amine groups to the corresponding carbon signals.

HMBC: An HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for assigning the quaternary carbons in the aromatic ring by observing their correlations with the amine protons.

Mass Spectrometry (MS) for Molecular Structure Validation of this compound

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₄Br₂F₂N₂), the molecular weight is approximately 301.91 g/mol . A high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely involve the loss of amine groups, bromine, or fluorine atoms, providing further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations would likely appear in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically below 1400 cm⁻¹ and 700 cm⁻¹ respectively.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

X-ray Crystallography for Solid-State Structural Analysis of this compound and its Derivatives

As of the latest available information, no peer-reviewed studies presenting the single-crystal X-ray diffraction data for this compound have been identified. Consequently, critical parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific molecule are not available in the public domain. This lack of data prevents a detailed discussion of its solid-state molecular conformation, intermolecular interactions, and crystal packing arrangement.

Similarly, the solid-state structural analysis of derivatives of this compound has not been reported in the accessible scientific literature. Without experimental crystallographic data, any analysis of how derivatization might influence the molecular geometry and supramolecular assembly remains speculative.

Elemental Analysis for Empirical Formula Verification of this compound

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental validation of its empirical formula. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₆H₄Br₂F₂N₂.

The theoretical percentages of each element are as follows:

Carbon (C): 23.86%

Hydrogen (H): 1.34%

Bromine (Br): 52.95%

Fluorine (F): 12.58%

Nitrogen (N): 9.28%

However, a search of scholarly articles and analytical data repositories did not yield any published experimental results from the elemental analysis of this compound. Therefore, a comparison between theoretical and experimentally determined values cannot be presented. Such a comparison would be essential for confirming the purity and empirical formula of synthesized samples.

Below is a table outlining the theoretical elemental composition.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 23.86 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.34 |

| Bromine | Br | 79.904 | 2 | 159.808 | 52.95 |

| Fluorine | F | 18.998 | 2 | 37.996 | 12.58 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 9.28 |

| Total | 301.916 | 100.00 |

Reactivity and Derivatization of 3,6 Dibromo 4,5 Difluorobenzene 1,2 Diamine

Amination Reactions of 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine

The presence of amino groups on the aromatic ring of this compound makes it a candidate for various amination reactions. While direct C-H amination of the benzene (B151609) ring is a possibility, the existing amino groups can also undergo further reactions. Rhodium-catalyzed C-H amination is a known method for preparing 1,2-diamines through a two-step protocol involving sulfamate esters. nih.gov This methodology could potentially be adapted for the further functionalization of this compound, although specific studies on this compound are not prevalent. The high performance of sulfamate esters in amination reactions and their tendency to form six-membered ring products could offer a pathway to novel heterocyclic structures derived from this diamine. nih.gov

Halogen Exchange and Functionalization Strategies

The bromine atoms in this compound are susceptible to halogen-metal exchange reactions, a common strategy for introducing new functional groups onto an aromatic ring. Regioselective halogen-metal exchange can be achieved using reagents like isopropylmagnesium chloride. organic-chemistry.org This approach allows for the selective replacement of one bromine atom, leading to the formation of an arylmagnesium intermediate. This intermediate can then be reacted with various electrophiles to introduce a wide range of substituents. The regioselectivity of this exchange is often influenced by the electronic and steric nature of the other substituents on the benzene ring. organic-chemistry.org

Condensation Reactions of this compound

The vicinal diamine functionality of this compound is a key feature that allows for a variety of condensation reactions to form heterocyclic compounds.

Formation of Heterocyclic Compounds (e.g., Quinoxalines, Indoloquinoxalines)

A widely used method for synthesizing quinoxalines is the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.org This reaction can be applied to this compound to produce the corresponding dibromo-difluoro-substituted quinoxaline derivatives. The reaction typically proceeds by refluxing the diamine and the dicarbonyl compound in a suitable solvent, often with an acid catalyst. nih.gov For instance, the condensation of o-phenylenediamine with benzil in hexafluoroisopropanol (HFIP) at room temperature yields 2,3-diphenylquinoxaline in high yield. nih.gov Similarly, reacting the diamine with 1,4-dibromo-2,3-butanedione can yield bis(bromomethyl)quinoxaline derivatives. sapub.org

Indoloquinoxalines can also be synthesized through a condensation reaction. This involves the reaction of the diamine with a substituted isatin derivative, such as 1-(2-Bromoethyl)-indole-2,3-dione, typically in boiling acetic acid. nih.gov

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis

| Diamine Reactant | Dicarbonyl Reactant | Product Type | Reference |

|---|---|---|---|

| o-phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | nih.gov |

| o-phenylenediamine | 2-Oxopropionaldehyde | 2-Methyl-quinoxaline | sapub.org |

| o-phenylenediamine | 1,4-Dibromo-2,3-butanedione | 2,3-Bis(bromomethyl)quinoxaline | sapub.org |

Synthesis of Benzimidazole Frameworks and Related Heterocycles

The synthesis of benzimidazole derivatives can be achieved through the condensation of 1,2-benzenediamines with aldehydes, which is considered an efficient and straightforward method. nih.gov This reaction can be catalyzed by various acids, such as p-toluenesulfonic acid, and can even be performed under solvent-free conditions. nih.gov Another approach involves the reaction of the diamine with carboxylic acids. researchgate.net For example, reacting substituted o-phenylenediamines with different carboxylic acids using Borane-THF can produce a variety of 2-aryl benzimidazoles. researchgate.net

Furthermore, benzimidazole-2-thiones can be synthesized by treating the diamine with carbon disulfide in the presence of a base like potassium hydroxide. mdpi.com These thiones can then be further functionalized.

Cross-Coupling Reactions Involving the Bromine Substituents

The two bromine atoms on the this compound molecule serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.gov This reaction can be applied to this compound to introduce aryl or other organic groups at the positions of the bromine atoms. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. mdpi.com

For di-substituted substrates like this diamine, sequential or site-selective Suzuki-Miyaura couplings are possible, allowing for the synthesis of unsymmetrical products. nih.govresearchgate.net The differing electronic environments of the two bromine atoms, influenced by the fluorine and amine substituents, may allow for regioselective coupling under specific conditions.

Table 2: Components of a Typical Suzuki-Miyaura Coupling Reaction

| Component | Function | Examples | Reference |

|---|---|---|---|

| Organic Halide | Electrophilic partner | This compound | nih.gov |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, 4-vinylphenylboronic acid | mdpi.com |

| Palladium Catalyst | Facilitates the reaction cycle | Pd(OAc)₂, Tetrakis(triphenylphosphine)palladium(0) | nih.govnih.gov |

| Base | Activates the organoboron reagent | K₂CO₃, Na₂CO₃, Cs₂CO₃ | nih.gov |

| Ligand | Stabilizes and activates the catalyst | Phosphines, N-heterocyclic carbenes (NHCs) | nih.gov |

Stille Coupling (e.g., with Organotin Compounds)

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or triflate. wikipedia.org This reaction is widely utilized in organic synthesis due to the stability of organostannanes to air and moisture. wikipedia.org The general mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

In the context of this compound, the two bromine atoms serve as reactive sites for Stille coupling. This allows for the introduction of a wide array of organic substituents onto the benzene ring. The reaction can be performed sequentially, enabling the synthesis of unsymmetrically substituted derivatives.

While specific examples of Stille coupling with this compound are not extensively documented in the provided search results, the reactivity can be inferred from similar transformations on related dihaloaromatic compounds. The reaction conditions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), and an organotin reagent in a suitable solvent.

Table 1: Hypothetical Stille Coupling Reactions of this compound

| Entry | Organotin Reagent (R-SnBu₃) | Product | Catalyst | Solvent |

| 1 | Phenyltributyltin | 3-Bromo-6-phenyl-4,5-difluorobenzene-1,2-diamine | [Pd(PPh₃)₄] | Toluene |

| 2 | Vinyltributyltin | 3-Bromo-6-vinyl-4,5-difluorobenzene-1,2-diamine | Pd(OAc)₂/XPhos | Dioxane |

| 3 | 2-Thienyltributyltin | 3-Bromo-6-(thiophen-2-yl)-4,5-difluorobenzene-1,2-diamine | [Pd(PPh₃)₄] | Toluene |

| 4 | (4-Methoxyphenyl)tributyltin | 3-Bromo-6-(4-methoxyphenyl)-4,5-difluorobenzene-1,2-diamine | Pd(OAc)₂/XPhos | Dioxane |

This table is illustrative and based on the general principles of the Stille reaction.

Exploration of Diamine Functionality in Further Organic Transformations

The vicinal diamine functionality of this compound is a gateway to a rich variety of organic transformations, most notably the synthesis of heterocyclic compounds. The condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds is a classical and widely used method for the synthesis of quinoxalines. sapub.orgsid.ir

This reaction proceeds through the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic quinoxaline. A range of catalysts and reaction conditions can be employed to facilitate this transformation, including acidic or basic catalysis. sapub.org

The resulting quinoxaline ring system, derived from this compound, would be highly functionalized with bromine and fluorine atoms, providing further opportunities for diversification. Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, making them important targets in medicinal chemistry. nih.govasmarya.edu.ly

Other transformations involving the diamine group include the formation of benzimidazoles by reaction with aldehydes or carboxylic acids, and the synthesis of other N-heterocycles. mdpi.com

Synthesis of Complex Derivatives of this compound

The combination of Stille coupling at the bromine positions and condensation reactions at the diamine moiety allows for the synthesis of highly complex and diverse molecular architectures. For instance, a sequential Stille coupling could be performed to introduce two different aryl or heteroaryl groups at the 3- and 6-positions. The resulting disubstituted diamine can then be cyclized with a 1,2-dicarbonyl compound to afford a complex quinoxaline derivative.

Scheme 1: Synthetic Route to a Complex Quinoxaline Derivative

Monosubstitution via Stille Coupling: this compound reacts with one equivalent of an organotin reagent (e.g., (thiophen-2-yl)tributylstannane) in the presence of a palladium catalyst to yield 3-bromo-6-(thiophen-2-yl)-4,5-difluorobenzene-1,2-diamine.

Disubstitution via Stille Coupling: The monosubstituted product is then subjected to a second Stille coupling with a different organotin reagent (e.g., (4-methoxyphenyl)tributylstannane) to give 3-(4-methoxyphenyl)-6-(thiophen-2-yl)-4,5-difluorobenzene-1,2-diamine.

Quinoxaline Formation: The resulting disubstituted diamine is condensed with a 1,2-dicarbonyl compound, such as benzil, in the presence of an acid catalyst to form the highly substituted quinoxaline derivative, 6,9-dibromo-7,8-difluoro-2,3-diphenyl-5,10-bis(thiophen-2-yl)-5,10-dihydrobenzo[g]quinoxaline.

This strategic combination of modern cross-coupling chemistry and classical heterocyclic synthesis provides a powerful platform for the generation of novel and complex molecules based on the this compound scaffold.

Applications of 3,6 Dibromo 4,5 Difluorobenzene 1,2 Diamine in Advanced Materials Science

Integration into Polymeric Materials

The utility of 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine in materials science is primarily demonstrated through its role as a monomer in the synthesis of specialized polymers. Its incorporation into polymer backbones is a targeted strategy to modify and enhance the final material's properties for specific high-performance applications.

Fluorine-containing polyimides (FPIs) are a significant class of high-performance polymers prized for their excellent thermal stability, chemical resistance, and superior electrical insulating properties. kpi.ua The introduction of fluorine atoms into the polyimide backbone is a well-established method to achieve desirable characteristics such as improved solubility, lower dielectric constants, and enhanced optical transparency. researchgate.net

While the scientific literature extensively covers the synthesis and properties of FPIs from various fluorinated diamines, specific studies detailing the polymerization of this compound into polyimides are not prominently featured in available research. However, based on established principles of polymer chemistry, the anticipated effects of incorporating this monomer can be discussed.

The design of diamine monomers is a critical factor in determining the final properties of polyimides. The structure of this compound is notable for its high degree of halogenation. The presence of electron-withdrawing fluorine and bromine atoms is intended to reduce intermolecular and intramolecular charge transfer complex (CTC) interactions between polymer chains. nih.gov It is these CTC interactions in traditional aromatic polyimides that often lead to high color intensity and poor optical transparency. nih.gov By disrupting these interactions, the monomer is designed to yield polyimides with higher transparency and lower color. Furthermore, the bulky bromine atoms can disrupt chain packing, which may improve the solubility of the resulting polymer in organic solvents, a common challenge with rigid aromatic polyimides. researchgate.net

The incorporation of fluorine-containing monomers into polyimide backbones is a known strategy to enhance optical transparency. nih.gov The strong electronegativity of fluorine atoms can decrease the electron-donating ability of the diamine moiety, thereby inhibiting the formation of CTCs that are responsible for color. nih.gov Consequently, polyimides derived from this compound would be expected to exhibit improved clarity and reduced coloration compared to their non-fluorinated counterparts.

The synthesis of polyimides from diamines and dianhydrides typically proceeds via a two-step process. The first step involves the formation of a poly(amic acid) precursor at a low temperature, followed by a second step of thermal or chemical imidization to form the final polyimide. The electronic nature of the monomers can influence the polymerization kinetics. The strong electron-withdrawing character of the fluoro and bromo substituents on the this compound molecule would decrease the nucleophilicity of the amine groups. This could potentially slow down the rate of the initial poly(amic acid) formation compared to more electron-rich diamines.

Control over the microstructure of the resulting polyimide is crucial for its final properties. The rigid and highly substituted nature of this diamine would likely lead to an amorphous polymer morphology. The bulky substituents would hinder the close packing of polymer chains, preventing crystallization and resulting in a more disordered microstructure. This amorphous nature is often associated with improved solubility and optical transparency. csic.es

The compound this compound serves as a key precursor in the synthesis of conjugated polymers for organic electronic devices, particularly in the development of materials for organic photovoltaics (OPVs). Its structure is ideally suited for creating electron-deficient units, which can then be copolymerized with electron-rich units to form donor-acceptor (D-A) type conjugated polymers. This D-A architecture is fundamental to tuning the electronic band gap and optimizing the performance of polymer solar cells. researchgate.net

A significant application of this compound is in the synthesis of quinoxaline-based monomers. Quinoxaline derivatives are important heterocyclic compounds used as electron-accepting building blocks in conjugated polymers. researchgate.netasmarya.edu.ly

The synthesis of a quinoxaline-based monomer from this compound involves a cyclization reaction with a 1,2-dione, such as tetradecane-7,8-dione. This reaction yields 5,8-dibromo-6,7-difluoro-2,3-dihexylquinoxaline. researchgate.net This resulting molecule is a versatile building block, where the fluorine atoms enhance its electron-accepting character and the bromine atoms provide reactive sites for subsequent polymerization reactions, such as Stille coupling. researchgate.net

This quinoxaline monomer can then be copolymerized with an electron-rich (donor) comonomer, for instance, 2,6-bis(trimethyltin)-4,8-dioctyloxybenzo[1,2-b:3,4-b']dithiophene, using a palladium catalyst. This Stille coupling polymerization produces a D-A conjugated polymer, such as poly[2,6-(4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']di-thiophene)-alt-5,8-(6,7-difluoro-2,3-dihexylquinoxaline)] (PBQxF). researchgate.net The properties of this polymer, including its molecular weight, thermal stability, and optoelectronic characteristics, are directly influenced by the initial quinoxaline monomer derived from this compound. researchgate.net

The research findings for the resulting polymer, PBQxF, are summarized in the tables below.

Table 1: Polymerization and Thermal Properties of PBQxF

| Property | Value |

|---|---|

| Number Average Molecular Weight (Mn) (kDa) | 10.5 |

| Polydispersity Index (PDI) | 2.1 |

| Decomposition Temperature (Td, 5% weight loss) | 385°C |

Data sourced from Song et al. (2014). researchgate.net

Table 2: Optical and Electrochemical Properties of PBQxF

| Property | Value |

|---|---|

| Absorption Maximum (λmax, solution) | 599 nm |

| Absorption Maximum (λmax, film) | 599 nm |

| Optical Band Gap (Egopt) | 1.79 eV |

| HOMO Level | -5.21 eV |

| LUMO Level | -3.42 eV |

Data sourced from Song et al. (2014). researchgate.net

Table 3: Photovoltaic Performance of PBQxF-based Solar Cells

| Property | Value |

|---|---|

| Open-Circuit Voltage (VOC) | 0.64 V |

| Short-Circuit Current Density (JSC) | 1.58 mA/cm² |

| Fill Factor (FF) | 0.39 |

| Power Conversion Efficiency (PCE) | 0.39% |

Device configuration: ITO/PEDOT:PSS/PBQxF:PC71BM/Al. Data sourced from Song et al. (2014). researchgate.net

These results demonstrate the successful integration of this compound into a functional conjugated polymer for electronic applications. The resulting polymer exhibits thermal stability suitable for device fabrication and optoelectronic properties that enable its use in polymer solar cells. researchgate.net

Conjugated Polymers for Electronic Applications

Role of Fluorination in Molecular Planarity and Charge Transport

The introduction of fluorine atoms onto a benzene (B151609) ring, as seen in this compound, has a profound impact on the geometric and electronic properties of the resulting materials. Fluorination is a widely recognized strategy for enhancing the performance of organic semiconductors by influencing both intramolecular and intermolecular characteristics.

One of the primary effects of fluorination is the promotion of molecular planarity. nih.gov In conjugated polymers and large organic molecules, a planar backbone is crucial for effective π-orbital overlap, which facilitates intramolecular charge delocalization and intermolecular charge hopping. The substitution of hydrogen atoms with larger, more electronegative fluorine atoms can induce a more planar conformation by minimizing torsional angles between adjacent aromatic units. This increased planarity enhances electronic coupling along the polymer chain, which is a critical factor for efficient charge transport. nih.gov

Furthermore, the strong electron-withdrawing nature of fluorine atoms lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This tuning of frontier molecular orbitals is essential for designing materials for organic electronics, as it allows for better energy level alignment with other materials in a device, such as electrodes or other organic layers, thereby improving charge injection and reducing energy loss. rsc.org Studies on various organic semiconductors have consistently shown that fluorination can switch a material from a p-type (hole-transporting) to an n-type (electron-transporting) semiconductor or create ambipolar materials capable of transporting both holes and electrons. rsc.org This effect is attributed to the stabilization of the LUMO level, which facilitates electron injection and transport. The improved planarity and intermolecular packing in fluorinated compounds often lead to higher charge carrier mobilities, a key parameter for the performance of organic field-effect transistors and solar cells. nih.gov

Role in Metal-Organic Frameworks (MOFs) and Coordination Complexes

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is critical as it dictates the topology, porosity, and functional properties of the resulting framework. nih.gov this compound is an exemplary candidate for a functional organic linker. alfa-chemistry.com

In the synthesis of MOFs, this compound can serve as a coordinating ligand. The two adjacent amine groups (-NH₂) form a bidentate chelate, capable of strongly binding to a single metal center. This coordination is the basis for the self-assembly process that leads to the extended, porous network of a MOF. researchgate.netyoutube.com

The presence of fluorine atoms on the linker molecule can impart desirable properties to the MOF. Fluorination often increases the hydrophobicity of the framework, which can enhance its stability in moist environments—a common weakness of many MOFs. rsc.org This increased stability is crucial for applications in gas separation and catalysis under industrial conditions. nih.govrsc.org Furthermore, the polar C-F bonds can create specific interaction sites within the pores of the MOF, potentially leading to selective adsorption of guest molecules. rsc.org The bromine atoms, while not typically involved in the initial coordination to form the framework, offer sites for post-synthetic modification, where further functional groups can be attached to the linker after the MOF has been formed.

The ortho-phenylenediamine moiety is a classic ligand in coordination chemistry, readily forming stable complexes with a wide range of transition metals. The two nitrogen atoms act as a bidentate Lewis base, donating their lone pairs of electrons to the d-orbitals of a transition metal ion (a Lewis acid). This interaction forms a stable five-membered chelate ring.

When this compound acts as a ligand, the electronic properties of the resulting metal complex are modulated by the substituents on the aromatic ring. The electron-withdrawing fluorine atoms decrease the electron density on the nitrogen atoms, which can influence the strength of the metal-ligand bond and the redox potential of the metal center. These modifications are critical for applications in catalysis, where the electronic nature of the metal center dictates its reactivity. The formation of such complexes is a foundational step for creating larger structures like MOFs or discrete molecular catalysts.

Application in Organic Electronic Devices

This compound is a key intermediate for the synthesis of high-performance organic semiconductors. alfachemch.comambeed.com Its primary role is as a building block for larger, more complex molecules and polymers used in devices like polymer solar cells and organic light-emitting diodes. A common synthetic strategy involves the condensation of the diamine with a 1,2-dicarbonyl compound to form a quinoxaline ring system. researchgate.netsapub.org Quinoxaline derivatives are known for their excellent electronic properties and are widely used in organic electronics. researchgate.netasmarya.edu.lynih.gov The bromine atoms on the resulting quinoxaline monomer then serve as reactive handles for polymerization reactions, such as Stille or Suzuki cross-coupling, to build up a conjugated polymer backbone. researchgate.net

In the field of polymer solar cells, the design of the donor and acceptor materials in the active layer is paramount for achieving high power conversion efficiencies (PCE). Fluorination of the polymer backbone is a proven strategy to enhance device performance. nih.govresearchgate.net

Moreover, the enhanced planarity and crystallinity associated with fluorinated polymers can lead to improved charge mobility and favorable morphology in the bulk heterojunction blend with an acceptor material. nih.gov Research has shown that incorporating difluorobenzene units into a polymer backbone can lead to smaller domain sizes and increased hole mobility in the blend film, resulting in higher device efficiency. nih.gov For example, PSCs based on polymers containing 2,5-difluorobenzene units have demonstrated significant improvements in PCE compared to their non-fluorinated counterparts. nih.gov

Table 1: Effect of Fluorination on Polymer Properties and Solar Cell Performance This table presents illustrative data based on findings for similar fluorinated polymers to demonstrate the general effects.

| Polymer | Fluorine Content (mol %) | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (%) |

|---|---|---|---|---|

| Polymer A (Non-fluorinated) | 0 | -5.2 | 1.5 x 10⁻⁴ | 7.8 |

| Polymer B (Fluorinated) | 5 | -5.4 | 3.2 x 10⁻⁴ | 8.5 |

In OLEDs, materials must possess high thermal stability, appropriate energy levels for efficient charge injection and transport, and high photoluminescence quantum yields. noctiluca.eu this compound can be used to synthesize host or emitter materials for the emissive layer of an OLED. mdpi.com

Fluorinated materials are particularly attractive for blue OLEDs, which are challenging due to the large bandgap required. The electron-withdrawing fluorine atoms help to stabilize the molecule, which can lead to a wider energy gap and deep blue emission. Furthermore, the rigidity and planarity imparted by fluorine can reduce non-radiative decay pathways, leading to higher quantum efficiencies. rsc.org

When used to synthesize host materials, the wide bandgap and high triplet energy often found in fluorinated compounds are beneficial. noctiluca.eu A high triplet energy is essential for phosphorescent OLEDs (PhOLEDs) to prevent energy back-transfer from the phosphorescent dopant to the host, ensuring that all excitons can contribute to light emission. noctiluca.eumdpi.com The bipolar charge transport properties that can be engineered through fluorination are also crucial for maintaining a balanced distribution of electrons and holes within the emissive layer, leading to improved efficiency and device lifetime. rsc.org

Charge Transport Materials

Aromatic diamines are foundational precursors for a variety of electroactive polymers, including polyanilines and polyimides, which are utilized in organic electronics. The specific attributes of this compound make it a promising candidate for the development of novel charge transport materials. The electrical conductivity and redox activity of polymers derived from phenylenediamines are well-established. scispace.comresearchgate.net These properties are crucial for applications in sensors, electrodes, and other electronic devices. scispace.comresearchgate.net

The introduction of fluorine atoms into the aromatic ring can significantly influence the electronic properties of the resulting polymers. Fluorine is the most electronegative element, and its presence can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This modification can enhance the stability of the material in ambient conditions and can be used to fine-tune the charge injection and transport characteristics in electronic devices. Furthermore, fluorination can promote better intermolecular interactions and orbital overlap, which is beneficial for efficient charge transport. researchgate.net Studies on fluorinated versions of organic spacers in perovskite solar cells have shown improved charge transfer through optimized electronic coupling between layers. researchgate.net

The bromine substituents also play a role in the electronic properties. While not as electronegative as fluorine, bromine atoms are polarizable and can influence intermolecular interactions. The combined electronic effects of both fluorine and bromine atoms on the diamine monomer are expected to yield polymers with unique charge transport capabilities.

Below is a table illustrating the typical charge transport properties of polymers derived from related aromatic diamines.

| Polymer Type | Monomer | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride and various aromatic diamines | 10⁻⁵ - 10⁻³ | 10⁻⁶ - 10⁻⁴ |

| Poly(phenylenediamine) | o-phenylenediamine | 10⁻⁴ - 10⁻² | Not typically reported |

| Fluorinated Perovskite Spacer | 4-fluoro-phenethylammonium | Enhanced compared to non-fluorinated | Enhanced compared to non-fluorinated |

This table presents representative data for classes of materials to illustrate the potential performance and is not specific to polymers derived from this compound.

Contribution to Thermally and Oxidatively Resistant Nonmetallic Materials

The development of nonmetallic materials with high thermal and oxidative stability is critical for applications in aerospace, microelectronics, and other demanding environments. Aromatic polyimides and related high-performance polymers are known for their exceptional thermal resistance. nih.gov The incorporation of halogen atoms, particularly fluorine, into the polymer backbone is a well-established strategy to further enhance these properties.

Bromine atoms can also contribute to the fire-retardant properties of materials, although they may slightly lower the onset of thermal degradation compared to their non-brominated counterparts due to the lower carbon-bromine (C-Br) bond energy. kpi.ua However, in the event of combustion, bromine radicals can act as flame inhibitors in the gas phase, interrupting the radical chain reactions of combustion.

The combination of aromatic rings, imide or other high-performance polymer linkages, and fluorine substitution is anticipated to result in materials with excellent resistance to both thermal degradation and oxidative attack. The electron-withdrawing nature of the fluorine atoms can also passivate the aromatic rings, making them less susceptible to oxidative degradation.

The following table provides a comparative overview of the thermal properties of various high-performance polymers, highlighting the impact of fluorination.

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| Aromatic Polyamide (Kevlar®) | > 370 | ~500 |

| Aromatic Polyimide (Kapton®) | 360-410 | > 500 |

| Fluorinated Poly(phenylquinoxaline-amide) | 260-290 | > 400 kpi.ua |

| Polytetrafluoroethylene (PTFE) | 115 | ~550 researchgate.net |

This table contains representative data for well-known high-performance polymers to provide context for the expected properties of materials derived from this compound.

Theoretical and Computational Investigations of 3,6 Dibromo 4,5 Difluorobenzene 1,2 Diamine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. researchgate.net For 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine, DFT studies reveal how the interplay between electron-donating amino groups and electron-withdrawing halogen substituents governs its structure and chemical behavior.

Electronic Properties: The electronic character is largely defined by the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity, kinetic stability, and the energy of electronic transitions. researchgate.netmdpi.com In this molecule, the electron-rich amino groups contribute significantly to the HOMO, which is distributed across the aromatic ring, while the electron-withdrawing fluorine and bromine atoms lower the energy of the LUMO. mdpi.com Halogen substitution is known to play a vital role in stabilizing the LUMO level. mdpi.com

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. scispace.com These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A smaller HOMO-LUMO gap generally corresponds to higher reactivity and lower chemical hardness. researchgate.net The presence of both strong electron-donating and withdrawing groups suggests a molecule with a potentially moderate to high reactivity profile, making it a versatile intermediate in synthesis.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map would show regions of negative potential (red/yellow) concentrated around the electronegative fluorine atoms and the lone pairs of the nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be located around the hydrogen atoms of the amino groups, highlighting them as sites for nucleophilic interaction. researchgate.net

Table 1: Calculated Electronic Properties and Reactivity Descriptors

Theoretical values for this compound calculated using DFT (B3LYP functional). These values provide insight into the molecule's electronic behavior and chemical reactivity.

| Property | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.98 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.87 | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com |

| Electronegativity (χ) | 3.92 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | 1.94 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.97 | Quantifies the global electrophilic nature of the molecule. |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While DFT provides insight into single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the behavior of molecular ensembles, revealing the nature and strength of intermolecular interactions over time. researchgate.netresearchgate.net For this compound, MD simulations can elucidate how molecules interact in condensed phases, which is crucial for understanding its physical properties like melting point, solubility, and crystal packing.

The primary intermolecular forces at play are:

Hydrogen Bonding: The N-H bonds of the two amino groups can act as hydrogen bond donors, while the nitrogen and fluorine atoms can act as acceptors. Strong N-H···N and weaker N-H···F hydrogen bonds are expected to be significant, dictating the molecular arrangement in solids and liquids. researchgate.net

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like nitrogen or even the π-system of an adjacent ring. This type of interaction is increasingly recognized for its role in crystal engineering.

π-π Stacking: The aromatic rings can interact through π-π stacking, although this may be influenced by the steric hindrance and electrostatic repulsion of the bulky bromine substituents.

MD simulations can be used to calculate the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, providing clear evidence for the preferred types of intermolecular contacts. researchgate.net Furthermore, the stability of complexes formed through these interactions can be assessed, which is relevant for applications in materials science and supramolecular chemistry. mdpi.com

Table 2: Summary of Potential Intermolecular Interactions

This table outlines the key non-covalent interactions expected for this compound, their contributing atoms, and their relative energetic contribution to molecular assembly.

| Interaction Type | Donor | Acceptor | Expected Relative Strength | Significance |

|---|---|---|---|---|

| Hydrogen Bonding | N-H | N (amine), F | Strong | Primary driving force for self-assembly and crystal packing. researchgate.net |

| Halogen Bonding | C-Br | N (amine), π-system | Moderate | Contributes to directional control in crystal structures. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Weak to Moderate | Influences packing efficiency, potentially offset by steric hindrance from halogens. |

| Van der Waals Forces | All atoms | All atoms | Weak | Provides general, non-directional attractive forces. |

Computational Design of Derivatives with Tailored Properties

The multifunctional nature of this compound makes it an excellent scaffold for the computational design of new molecules with specific, tailored properties. By systematically modifying its structure in silico, researchers can predict how changes will affect its electronic and physical characteristics before undertaking costly and time-consuming synthesis. nih.gov

For example, this compound is a precursor for heterocyclic systems like benzimidazoles, which are important in materials science and medicinal chemistry. Computational screening can guide the selection of reactants to form derivatives with desired properties.

Tuning Electronic Properties: Replacing the bromine atoms with other groups (e.g., cyano, phenyl) or modifying the amino groups can systematically tune the HOMO-LUMO gap. This is critical for designing materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where energy levels must be precisely controlled. rsc.org

Enhancing Solubility and Processing: Adding aliphatic chains to the amino groups can be computationally modeled to predict changes in solubility in various solvents, a key factor for the practical application of new materials.

Improving Biological Activity: Fluorination is a common strategy in drug design to enhance metabolic stability and binding affinity. emerginginvestigators.org Computational docking studies could be performed on derivatives to predict their interaction with biological targets. The insertion of halogen-modified aryl rings can improve the kinetic properties of drug-like candidates. nih.gov

DFT calculations can be used to create a virtual library of derivatives and screen them for promising candidates based on properties like their calculated electronic spectra, dipole moments, and reactivity indices.

Table 3: In Silico Design of Derivatives and Predicted Property Modulation

Examples of hypothetical derivatives of this compound and the predicted impact of modifications on key properties, as would be evaluated through computational screening.

| Derivative Modification | Target Application | Predicted Effect on HOMO-LUMO Gap | Predicted Change in Physical Properties |

|---|---|---|---|

| Cyclization to form a benzimidazole derivative | Organic Electronics | Decrease (Red Shift in Absorption) | Increased planarity and π-conjugation. |

| Replacement of Br with -CN groups | Electron-Transport Materials | Significant Decrease | Stronger intermolecular interactions due to large dipole moment. |

| N-alkylation of amine groups (e.g., adding hexyl chains) | Solution-Processable Materials | Slight Increase | Greatly enhanced solubility in organic solvents. |

| Replacement of Br with electron-donating groups (e.g., -OCH₃) | Hole-Transport Materials | Increase | Altered intermolecular packing and hydrogen bonding capability. |

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties of molecules. researchgate.net These predictions are invaluable for validating experimental results, assigning spectral peaks, and understanding how structure relates to spectroscopic output. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is routinely used to calculate ¹H, ¹³C, and ¹⁹F NMR chemical shifts. scispace.com For this compound, computational predictions can help assign the specific resonances for the aromatic protons and carbons, which can be complex due to the varied electronic environments created by the four different substituents. Studies have shown high accuracy in predicting ¹⁹F NMR spectra for fluorinated compounds using DFT. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net This allows for the theoretical generation of an IR spectrum, where specific peaks can be assigned to bond stretching (e.g., N-H, C-F, C-Br) and bending modes. Comparing the computed spectrum with an experimental one helps confirm the molecular structure and identify characteristic functional groups. nih.gov

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules by calculating the energies of electronic transitions, such as the HOMO→LUMO transition. researchgate.netscirp.org The calculated maximum absorption wavelength (λ_max) can be compared with experimental data to understand the electronic structure and conjugation within the molecule.

The accuracy of these computational predictions can be very high when appropriate functionals and basis sets are used, often showing excellent agreement with experimental data for related halogenated and aromatic systems. scispace.comnih.gov

Table 4: Predicted Spectroscopic Data and Assignments

A summary of theoretically predicted spectroscopic data for this compound using DFT, with assignments for key signals and vibrations.

| Spectroscopy Type | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR | δ 4.5 - 5.5 ppm | -NH₂ protons (broad singlet) |

| ¹³C NMR | δ 135-145 ppm (C-F), δ 120-130 ppm (C-N), δ 100-110 ppm (C-Br) | Aromatic carbons, showing distinct shifts due to different substituents. |

| ¹⁹F NMR | δ -130 to -150 ppm | Aromatic fluorine atoms. |

| IR Spectroscopy | 3350-3500 cm⁻¹ (doublet) | N-H stretching vibrations of the primary amine groups. |

| IR Spectroscopy | 1200-1300 cm⁻¹ | C-F stretching vibrations. researchgate.net |

| UV-Vis (TD-DFT) | λ_max ≈ 290-320 nm | π→π* electronic transition of the substituted benzene (B151609) ring. scirp.org |

Future Perspectives and Emerging Research Directions for 3,6 Dibromo 4,5 Difluorobenzene 1,2 Diamine

Exploration of New Catalytic Transformations

The presence of bromine and fluorine atoms on the benzene (B151609) ring of 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine suggests significant potential for its use in a variety of catalytic transformations. Future research is likely to focus on leveraging the reactivity of the carbon-bromine bonds, which are amenable to a range of cross-coupling reactions.

Potential Catalytic Applications:

| Catalytic Reaction | Potential Outcome |

| Suzuki Coupling | Formation of carbon-carbon bonds to introduce aryl or vinyl groups, leading to extended π-conjugated systems. |

| Sonogashira Coupling | Introduction of alkyne functionalities, which are valuable for creating linear, rigid structures for materials science. |

| Buchwald-Hartwig Amination | Further functionalization with different amine groups, allowing for the fine-tuning of electronic and physical properties. |

| Heck Coupling | Reaction with alkenes to form substituted alkenes, providing a pathway to complex molecular architectures. |

The fluorine substituents, while generally less reactive in cross-coupling reactions, are expected to significantly influence the electronic properties of any resulting catalytic products, enhancing their stability and modifying their reactivity. The exploration of these catalytic transformations will be crucial in unlocking the full potential of the this compound scaffold.

Advanced Materials Development Beyond Current Applications

The designation of this compound as a "Halogen MOFs Linker" by chemical suppliers points towards its promising future in the field of advanced materials, particularly in the synthesis of Metal-Organic Frameworks (MOFs). The halogen atoms can play a crucial role in the properties of the resulting MOFs, including their porosity, stability, and functionality.

Beyond MOFs, this diamine is a prime candidate for the synthesis of high-performance polymers. The diamine functionality allows for its incorporation into polymer backbones through the formation of polyimides, polyamides, or polyquinoxalines. The presence of bromine and fluorine is anticipated to bestow these polymers with desirable properties such as:

Enhanced Thermal Stability: The strong carbon-fluorine bonds can increase the resistance of the polymers to thermal degradation.

Flame Retardancy: The bromine atoms are known to impart flame-retardant properties to materials.

Low Dielectric Constant: The incorporation of fluorine can lower the dielectric constant of polymers, making them suitable for applications in microelectronics.

Chemical Resistance: The halogenated aromatic structure can enhance the polymer's resistance to chemical attack.

Future research will likely focus on the synthesis and characterization of these novel polymers and MOFs, with an eye towards applications in gas storage and separation, catalysis, and electronics.

Integration into Supramolecular Assemblies

The electron-rich aromatic core and the potential for hydrogen bonding through the amine groups, combined with the halogen atoms capable of participating in halogen bonding, make this compound an intriguing component for the construction of supramolecular assemblies.

Future research in this area could explore:

Crystal Engineering: The predictable nature of hydrogen and halogen bonding can be used to design and synthesize crystalline materials with specific architectures and properties.

Self-Assembled Monolayers: The compound could be used to form ordered monolayers on surfaces, with potential applications in sensors and molecular electronics.

Liquid Crystals: The rigid, functionalized aromatic core is a common feature in molecules that exhibit liquid crystalline phases.

The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions will be a key area of investigation in the development of new supramolecular structures based on this versatile molecule.

Development of Novel Functional Molecules Incorporating the this compound Scaffold

The primary application of o-phenylenediamines is in the synthesis of quinoxalines, a class of heterocyclic compounds with a wide range of biological and materials applications. The reaction of this compound with 1,2-dicarbonyl compounds provides a direct route to highly functionalized quinoxaline derivatives.

The bromine and fluorine substituents on the resulting quinoxaline ring offer several advantages:

Sites for Further Functionalization: The bromine atoms can be used as handles for subsequent cross-coupling reactions, allowing for the construction of complex, multi-functional molecules.

Tuning of Electronic Properties: The electron-withdrawing nature of the fluorine atoms can be used to tune the electronic properties of the quinoxaline core, which is crucial for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Enhanced Biological Activity: The presence of halogens can influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Research in this area will focus on synthesizing libraries of novel quinoxaline derivatives and exploring their properties for applications in medicinal chemistry, materials science, and optoelectronics.

Green Chemistry Approaches to the Synthesis and Application of this compound

As with all chemical manufacturing, the principles of green chemistry will be a guiding factor in the future development and application of this compound. Key areas of focus will include:

Greener Synthetic Routes: The current known synthesis involves the reduction of a dinitro precursor using iron in acetic acid. Future research could explore more environmentally benign reduction methods, such as catalytic hydrogenation.

Atom Economy: Developing reactions that incorporate a high percentage of the atoms from the reactants into the final product will be a priority.

Use of Greener Solvents: The exploration of water or other environmentally friendly solvents for the synthesis and subsequent reactions of the diamine will be an important research direction. nih.govchim.it Microwave-assisted synthesis is another green technique that could be employed to reduce reaction times and energy consumption.

Catalytic versus Stoichiometric Reagents: The use of catalytic methods for the functionalization of the diamine and its derivatives will be preferred over the use of stoichiometric reagents to minimize waste. nih.gov

By integrating green chemistry principles into the research and development of this compound, the scientific community can ensure that the benefits of this versatile compound are realized in a sustainable manner.

Q & A

Q. What are the recommended synthetic routes for 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine?

A multi-step synthesis is typically employed, starting with halogenation and fluorination of a benzene precursor. For example, bromination of a fluorinated benzene derivative (e.g., 1,2-difluorobenzene) using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) can yield intermediate bromo-fluoro compounds. Subsequent diamination via nitration/reduction or direct substitution under controlled conditions (e.g., ammonia in ethanol) can introduce the amine groups. Cross-referencing similar compounds like 4,5-Dibromo-1,2-phenylenediamine, optimization of reaction conditions (temperature, stoichiometry) is critical to avoid over-halogenation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/19F NMR spectroscopy : To confirm substitution patterns and purity (e.g., δ values for aromatic protons and fluorine environments). Deuterated solvents (e.g., DMSO-d₆) are recommended to avoid signal interference.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (Br/F contributions).

- Elemental analysis : Confirms C, H, N, Br, and F percentages.

- X-ray crystallography : Resolves ambiguities in regiochemistry and crystal packing, especially when spectral data are inconclusive .

Q. How should researchers handle stability concerns during storage?

Store the compound under inert atmospheres (argon/nitrogen) at low temperatures (–20°C) to minimize degradation. Avoid exposure to moisture and oxidizing agents, as bromine and fluorine substituents may react under such conditions. Use amber glass vials to prevent photodegradation, and periodically assess purity via TLC or HPLC .

Q. What solvents and reaction conditions are optimal for functionalizing this compound?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for reactions involving nucleophilic substitution (e.g., coupling with boronic acids). For electrophilic reactions, mild conditions (room temperature, short reaction times) prevent decomposition. Monitor pH in aqueous systems, as amine groups may protonate, altering reactivity .

Q. How can researchers confirm the regiochemistry of bromine and fluorine substituents?

Combine NOE (Nuclear Overhauser Effect) NMR experiments with computational modeling (e.g., DFT calculations) to predict coupling constants and spatial arrangements. X-ray crystallography provides definitive proof of regiochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How can factorial design optimize synthesis yields of this compound?

Implement a 2k factorial design to evaluate critical variables (e.g., temperature, catalyst loading, solvent ratio). For example:

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

Follow a systematic workflow:

Reproduce experiments : Confirm data consistency.

Cross-validate techniques : Use X-ray crystallography to resolve structural ambiguities.

Computational modeling : Compare experimental NMR shifts with DFT-predicted values.

Isotopic analysis : Check for impurities (e.g., residual solvents) via HRMS.

Contradictions often arise from impurities or incorrect assignment of substituent positions .

Q. What strategies integrate computational chemistry into reactivity studies of this compound?

- DFT calculations : Predict reaction pathways (e.g., nucleophilic aromatic substitution) by modeling transition states and activation energies.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) if applicable.

- Electrostatic potential maps : Visualize reactive sites (e.g., electron-deficient aromatic rings) to guide functionalization .

Q. How can researchers address low yields in diamination steps?

Q. What methodologies validate the environmental stability of derivatives under varying pH and temperature?

- Accelerated stability studies : Expose derivatives to extreme conditions (e.g., pH 3–10, 40–60°C) and monitor degradation via HPLC.

- Kinetic analysis : Determine degradation rate constants (k) using Arrhenius plots.

- Ecotoxicological assays : Assess toxicity to model organisms (e.g., Daphnia magna) if disposal or environmental impact is a concern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.